molecular formula C11H16N2 B1291510 2-(Piperidin-4-yl)aniline CAS No. 255050-94-3

2-(Piperidin-4-yl)aniline

Cat. No. B1291510
M. Wt: 176.26 g/mol
InChI Key: NCVKHJZWDQYPQR-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)aniline is a chemical compound that is part of a broader class of piperidine-based compounds, which are significant in various fields of chemistry and pharmacology. Piperidine motifs are commonly found in natural alkaloids and are often incorporated into synthetic compounds for their biological activities. The piperidine structure is a six-membered ring containing five methylene groups and one amine group, which can be substituted at various positions to create a wide range of derivatives with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of dendritic G-2 melamines with piperidin-4-yl groups as key linkers involves starting from 4-amino-1-(tert-butoxycarbonyl)piperidine and reacting it with cyanuric chloride . Another approach to synthesizing piperidine congeners is through Diversity-Oriented Synthesis (DOS), which uses Type II Anion Relay Chemistry (ARC) followed by intramolecular S(N)2 cyclization . Additionally, the enzymatic desymmetrization of meso cis-2,6- and cis,cis-2,4,6-substituted piperidines has been used to create chiral, nonracemic piperidines .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, (E)-N-((2-Piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been characterized using IR, H-NMR, mass spectrometry, and X-ray single crystal diffraction analysis . The molecular structure investigations of s-triazine derivatives incorporating piperidine moieties have been supported by Hirshfeld and DFT calculations . The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by single crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including C-H amination, which can be mediated by cupric acetate using 2-(pyridin-2-yl)aniline as a directing group . The reactivity of piperidine derivatives in SN2-Ar amination reactions has been explored, with the challenging reactivity of certain piperidine derivatives interpreted through DFT thermodynamic and electronic computed data .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the self-assembly of dendrimers containing piperidin-4-yl groups into spherical nano-aggregates is a result of their "shell-to-shell" pre-associations in solution, which is promoted by chiral self-organization . The polar nature of s-triazine derivatives incorporating piperidine moieties has been demonstrated through dipole moment measurements, and their intermolecular interactions have been analyzed using Hirshfeld calculations . The crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H...π interactions .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Organic Compounds

    • Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
    • Compounds with piperidine moiety show a wide variety of biologic activities .
  • Hydrogenation

    • Piperidine derivatives can be used in the hydrogenation process .
    • The process involves the use of cobalt-, ruthenium-, and nickel-based nanocatalysts .
  • Organocatalysis

    • Piperidine derivatives can be used in organocatalysis .
    • For example, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
  • Natural Products

    • Piperidine derivatives are found in natural products .
    • For example, Piperine is a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family .
    • It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Cyclization

    • Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • These reactions are crucial in the synthesis of biologically active piperidines .
  • Annulation

    • Piperidines are used in annulation reactions .
    • These reactions are used to create new rings in the piperidine structure, which can lead to the formation of complex and biologically active molecules .
  • Amination

    • Piperidines are used in amination reactions .
    • These reactions are used to introduce nitrogen atoms into the piperidine structure, which can enhance the biological activity of the resulting compounds .
  • Multicomponent Reactions

    • Piperidines are used in multicomponent reactions .
    • These reactions involve the simultaneous reaction of three or more reactants to form a product, where the piperidine structure plays a crucial role .
  • Anticoagulant Agents

    • Some 4-(piperidin-1-yl)pyridine derivatives have shown strong factor IIa inhibition and good anticoagulant effect .
  • Antioxidant Action

    • Piperine, a true alkaloid having a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVKHJZWDQYPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)aniline

CAS RN

255050-94-3
Record name 2-(piperidin-4-yl)aniline
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